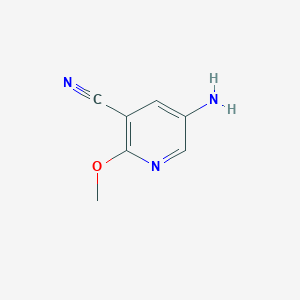

5-Amino-2-methoxypyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJVRWVDXNEUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184216-65-6 | |

| Record name | 5-amino-2-methoxypyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Methoxypyridine 3 Carbonitrile and Its Structural Analogues

Direct Synthesis Strategies for the 2-Methoxypyridine-3-carbonitrile Core

Direct synthetic methods aim to construct the functionalized pyridine (B92270) ring in a limited number of steps, often through convergent strategies that bring together multiple simple starting materials.

Condensation Reactions Involving Malononitrile (B47326)

Malononitrile is a versatile C3 synthon in the synthesis of various heterocyclic compounds, including substituted pyridines, owing to its activated methylene (B1212753) group and two electron-withdrawing nitrile groups. researchgate.net Condensation reactions utilizing malononitrile are a cornerstone for the synthesis of 2-alkoxypyridine-3-carbonitriles. researchgate.neturl.edu

One prominent approach involves the condensation of malononitrile with α,β-unsaturated carbonyl compounds (enones or enals) in the presence of a basic catalyst, such as sodium methoxide (B1231860) in methanol (B129727). url.edu This reaction proceeds through an initial Michael addition of the malononitrile anion to the unsaturated system, followed by cyclization and subsequent aromatization to yield the pyridine ring. The use of sodium methoxide in methanol not only facilitates the reaction but also serves as the source for the 2-methoxy group. This one-step process provides a direct route to 2-methoxypyridine-3-carbonitriles. url.edu However, the reaction can sometimes yield substituted 2-aminobenzene-1,3-dicarbonitriles as by-products. url.edu

The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, provides a conceptual framework for multicomponent reactions that can be adapted for pyridine synthesis. wikipedia.orgresearchgate.netorganic-chemistry.orgsemanticscholar.org While not a direct synthesis for the target molecule, the principles of condensing an active methylene compound (like malononitrile), a carbonyl compound, and a source of the heteroatom in a one-pot reaction are highly relevant. researchgate.netsemanticscholar.org

Mechanistically, these reactions often begin with a Knoevenagel condensation between a carbonyl compound and malononitrile, forming a stable intermediate which then undergoes further reactions to form the heterocyclic ring. wikipedia.org

Table 1: Examples of Condensation Reactions for Pyridine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Enone/Enal, Malononitrile | Sodium Methoxide/Methanol | 2-Methoxypyridine-3-carbonitrile | Not specified | url.edu |

| Ketone, α-Cyanoester, Sulfur | Base | 2-Aminothiophene (Gewald) | 35-80 | semanticscholar.org |

| Salicylaldehyde, Malononitrile | None (Neat) | 2-Amino-3-cyano-4H-chromene | Not specified | rsc.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pre-existing pyridine rings. nih.gov This strategy is particularly useful for introducing substituents like the methoxy (B1213986) group at the C2 or C4 positions of the pyridine ring, which are activated towards nucleophilic attack. echemi.compearson.com

The reaction typically involves a pyridine ring bearing a good leaving group, such as a halogen (e.g., chloro or fluoro), at the 2-position. nih.gov Treatment of this halopyridine with a nucleophile, such as sodium methoxide, results in the displacement of the halide to form the corresponding 2-methoxypyridine. nih.govnih.gov The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by resonance, particularly by delocalization of the negative charge onto the electronegative nitrogen atom. pearson.comnih.gov Fluoropyridines often react faster than chloropyridines in SNAr reactions. nih.gov

This approach is highly site-specific and can be used for late-stage functionalization of complex molecules. nih.gov For the synthesis of the target compound, this would entail starting with a 2-halo-5-aminopyridine-3-carbonitrile and reacting it with sodium methoxide. The inherent electron-deficient nature of the pyridine ring facilitates this type of substitution. ntu.edu.sg

One-Pot Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govbohrium.comresearchgate.net These reactions are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity, making them ideal for the synthesis of complex heterocyclic systems like polysubstituted pyridines. researchgate.netrsc.org

The synthesis of functionalized pyridines, including cyano-substituted derivatives, can be achieved through one-pot, four-component reactions. nih.gov For instance, the reaction of an aldehyde, an active methylene compound like malononitrile or ethyl cyanoacetate, a ketone, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. researchgate.netnih.gov Ammonium acetate serves as the nitrogen source for the pyridine ring. These reactions can often be promoted by catalysts or unconventional energy sources like microwave irradiation to improve yields and reduce reaction times. nih.govrsc.org

While a specific MCR for 5-Amino-2-methoxypyridine-3-carbonitrile is not detailed, the general strategy involves the selection of appropriate precursors that would assemble to form the desired substitution pattern. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that construct the pyridine ring from simpler components. acsgcipr.org

Table 2: Comparison of Direct Synthesis Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Malononitrile Condensation | Utilizes the reactivity of malononitrile with carbonyls. | Direct, one-step access to the core. | Potential for side-product formation. |

| Nucleophilic Aromatic Substitution | Functionalization of a pre-formed pyridine ring. | High regioselectivity, good for late-stage modification. | Requires synthesis of a halogenated precursor. |

| Multicomponent Reactions | Combines 3+ components in a single step. | High efficiency, atom economy, rapid complexity generation. | Optimization can be complex; may require specific catalysts. |

Precursor Synthesis and Intermediate Utilization

Indirect methods involve the synthesis of key intermediates which are then converted to the final pyridine structure through cyclization or other transformations.

Preparation of Substituted Chalcone (B49325) Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile precursors for various heterocyclic compounds, including pyridines. neliti.comnih.gov They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aryl ketone and an aromatic or heteroaromatic aldehyde. ijpsr.combamu.ac.inlp.edu.ua

In the context of synthesizing the target pyridine, a chalcone intermediate would be reacted with a dicyanomethane source like malononitrile. The reaction proceeds via a Michael addition of the malononitrile anion to the enone system of the chalcone. semanticscholar.orgrsc.orgresearchgate.netmdpi.comresearchgate.net This addition creates an adduct that, upon treatment with a nitrogen source (like ammonium acetate) and under appropriate conditions, can undergo cyclization and subsequent oxidation/aromatization to form the desired polysubstituted pyridine ring. neliti.com The specific substituents on the chalcone's aromatic rings will dictate the final substitution pattern on the resulting pyridine.

Advanced Synthetic Techniques and Catalytic Systems

The synthesis of highly substituted pyridine derivatives, such as this compound, often requires sophisticated strategies to control functionalization and achieve desired regiochemical outcomes. Advanced synthetic methodologies, including transition-metal-free approaches, offer powerful tools for the construction of these complex heterocyclic systems.

Transition-Metal-Free Functionalization Strategies for Pyridines

In recent years, a significant focus has been placed on the development of transition-metal-free reactions for the functionalization of pyridines, driven by the need for more sustainable and cost-effective synthetic routes. stackexchange.comjiaolei.group These methods provide alternatives to traditional cross-coupling reactions that often rely on expensive and potentially toxic heavy metals.

One prominent strategy involves the activation of the pyridine ring to facilitate nucleophilic attack. For instance, the use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can activate the pyridine ring, enabling the regioselective addition of nucleophiles. This approach has been successfully employed for the C4-phosphonation of various pyridines with high yields. acs.org The reaction proceeds through the formation of a sigma complex after the nucleophilic addition of a phosphine (B1218219) oxide anion to the activated pyridine. acs.org

Radical reactions also offer a versatile avenue for the transition-metal-free functionalization of pyridines. jiaolei.group Pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, can effectively couple with other radical species. jiaolei.group This methodology has been shown to provide distinct positional selectivity compared to classical Minisci-type reactions.

Furthermore, the use of potent magnesium-based amides, such as R₂NMgCl·LiCl, has enabled the direct amination of pyridine-2-sulfonyl chloride and related N-heterocycles without the need for a transition metal catalyst. acs.orgresearchgate.net This method is effective for creating C-N bonds at specific positions on the pyridine ring. Another innovative approach involves the ring expansion of 2-allyl-2H-azirines promoted by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which leads to the formation of substituted pyridines in good to excellent yields under metal-free conditions. datapdf.com This reaction proceeds via the in-situ formation of 1-azatrienes that subsequently undergo electrocyclization. datapdf.com

Regioselective Control in Amination and Substitution Reactions

Achieving regiochemical control is a paramount challenge in the synthesis of polysubstituted pyridines. The inherent electronic properties of the pyridine ring dictate that nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C2 and C4 positions. stackexchange.comechemi.com This is due to the ability of the nitrogen atom to stabilize the anionic Meisenheimer intermediate through resonance, delocalizing the negative charge. stackexchange.comechemi.com Attack at the C3 position does not allow for this stabilization, making it less favorable. stackexchange.comechemi.com

However, synthetic strategies have been developed to override these inherent preferences and direct substituents to specific positions. The nature of substituents already present on the pyridine ring can significantly influence the regioselectivity of subsequent reactions. For example, in the case of 3-substituted 2,6-dichloropyridines, the steric bulk of the substituent at the 3-position can direct an incoming nucleophile, such as 1-methylpiperazine (B117243), to the 6-position. researchgate.net Conversely, substituents capable of hydrogen bonding can favor substitution at the 2-position. researchgate.net

Another powerful strategy for controlling regioselectivity involves the use of pyridyne intermediates. The strategic placement of bromide or sulfamate (B1201201) directing groups on a pyridyne precursor can perturb the aryne distortion, thereby governing the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov This approach allows for the synthesis of unique di- and tri-substituted pyridine derivatives with significant control over the substituent placement. nih.gov For instance, a C2 amido group on a 3,4-pyridyne intermediate has been shown to direct nucleophilic attack to the C4 position. nih.gov

The following table illustrates the effect of different substituents at the 3-position on the regioselectivity of the reaction between 3-substituted 2,6-dichloropyridines and 1-methylpiperazine in acetonitrile.

| 3-Substituent | Ratio of 2-isomer to 6-isomer |

|---|---|

| -COOCH₃ | 9:1 |

| -CONH₂ | 9:1 |

| -CN | 1:9 |

| -CF₃ | 1:9 |

This table demonstrates how electron-withdrawing groups that can act as hydrogen-bond acceptors favor substitution at the 2-position, while those that are primarily sterically bulky or inductively withdrawing favor the 6-position. researchgate.net

Influence of Solvent Systems on Reaction Outcomes

A systematic study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine in 21 different solvents revealed a strong correlation between the regioselectivity and the solvent's hydrogen-bond acceptor ability, as quantified by the Kamlet–Taft solvatochromic parameter, β. researchgate.net Solvents with a low β value, indicating poor hydrogen-bond accepting ability, favor the formation of the 2-isomer. Conversely, solvents with a high β value, which are strong hydrogen-bond acceptors, favor the formation of the 6-isomer. researchgate.net

For example, using a solvent like dichloromethane (B109758) (DCM) with a low β value resulted in a 16:1 selectivity for the 2-isomer. researchgate.net In stark contrast, conducting the reaction in dimethyl sulfoxide (B87167) (DMSO), a solvent with a high β value, inverted the selectivity to 2:1 in favor of the 6-isomer. researchgate.net This demonstrates that the solvent system can be a powerful tool for tuning the regiochemical outcome of a reaction.

The table below presents the regioselectivity for the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine in various solvents, highlighting the effect of the solvent's hydrogen-bond acceptor parameter (β).

| Solvent | Kamlet-Taft β parameter | Ratio of 2-isomer to 6-isomer |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16:1 |

| Acetonitrile | 0.31 | 9:1 |

| Acetone | 0.48 | 4:1 |

| N,N-Dimethylformamide (DMF) | 0.69 | 2.5:1 |

| Dimethyl sulfoxide (DMSO) | 0.76 | 1:2 |

This data clearly illustrates that as the hydrogen-bond accepting ability of the solvent increases, the selectivity shifts from favoring the 2-position to favoring the 6-position. researchgate.net

Chemical Reactivity and Mechanistic Studies of 5 Amino 2 Methoxypyridine 3 Carbonitrile

Reaction Mechanisms Governing Pyridine (B92270) Ring Formation

The synthesis of substituted pyridines, such as 5-Amino-2-methoxypyridine-3-carbonitrile, can be achieved through various condensation and cycloaddition reactions. baranlab.org The specific arrangement of substituents—amino, methoxy (B1213986), and carbonitrile groups—points towards synthetic strategies involving acyclic precursors that undergo cyclization to form the aromatic heterocyclic core.

The formation of the pyridine ring often involves conjugate addition, or Michael-type addition, as a key step. In the synthesis of related 2-aminopyridine-3,5-dicarbonitrile structures, a common strategy involves the condensation of precursors like malononitrile (B47326) with other reagents. nih.gov One established pathway begins with the Knoevenagel condensation of an aldehyde with malononitrile to produce a 2-arylidenemalononitrile intermediate. nih.gov A sulfur nucleophile (thiol) can then undergo a Michael addition to this activated double bond. Subsequent intramolecular cyclization and elimination lead to the formation of a highly functionalized pyridine ring.

Another pathway involves the reaction of an α,β-unsaturated ketone with a compound containing an active methylene (B1212753) group, like malononitrile, in the presence of an ammonia source. The initial conjugate addition of the active methylene compound to the unsaturated system, followed by cyclization and oxidation, yields the substituted pyridine. These condensation reactions are fundamental to constructing the pyridine skeleton from simpler, open-chain molecules. baranlab.org

Intramolecular dehydrative cyclization is a powerful method for constructing heterocyclic rings, including pyridines. This process involves the formation of a ring by removing a molecule of water from a linear precursor, followed by aromatization to achieve a stable aromatic system.

A notable example of this type of reaction is the ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition of enamides and alkynes, which produces highly substituted pyridines under mild conditions. pku.edu.cn In this process, an enamide acts as the four-atom component and an alkyne serves as the two-atom component. The mechanism is proposed to involve the formation of a ruthenacycle intermediate, which then undergoes reductive elimination and subsequent dehydration to yield the final aromatic pyridine product. pku.edu.cn Similar strategies involving amide activation followed by intramolecular cyclization provide a direct route to various azaheterocycles. nih.govacs.org This approach highlights a modern, atom-economical method for synthesizing complex pyridine derivatives.

Table 1: Comparison of Pyridine Ring Formation Mechanisms

| Mechanism | Key Intermediate(s) | Driving Force | Typical Precursors |

|---|---|---|---|

| Conjugate Addition Pathway | Michael adduct, imine | Formation of stable C-C bond | Aldehydes, malononitrile, thiols nih.gov |

| Dehydrative Cyclization | Ruthenacycle, non-aromatic cyclic intermediate | Aromatization, removal of water | Enamides, alkynes pku.edu.cn |

Aminopyridines, including this compound, can exist in tautomeric forms: the amino form and the imino form. Tautomerism is a critical concept for understanding the chemical behavior of these molecules. nih.gov For most simple aminopyridines, the equilibrium lies heavily in favor of the aromatic amino tautomer over the non-aromatic imino form. nih.gov

Computational and experimental studies on various aminopyridines confirm the greater stability of the canonical amino structure. nih.gov For example, ab initio calculations for 2-pyridone/2-hydroxypyridine and 4-pyridone/4-hydroxypyridine have been used to determine the relative stabilities of their respective tautomers, showing that subtle structural changes can shift the equilibrium. wayne.edu In the case of 2-aminopyridine, the amino form is significantly more stable than its imino tautomer. This preference is attributed to the energetic cost of disrupting the aromaticity of the pyridine ring. Therefore, this compound is expected to exist predominantly in its amino form.

Possible Tautomeric Forms

Amino form (major): The exocyclic nitrogen is an amino (-NH₂) group, and the pyridine ring is fully aromatic.

Imino form (minor): The exocyclic nitrogen forms a double bond with the ring (=NH), and a proton shifts to the ring nitrogen, disrupting the aromaticity.

Transformations Involving the Amino and Carbonitrile Functional Groups

The reactivity of this compound is largely dictated by its amino and carbonitrile functional groups, which serve as handles for further derivatization.

The exocyclic amino group in aminopyridines is nucleophilic, similar to that in anilines, and can participate in a variety of chemical transformations. It readily reacts with electrophiles such as alkyl halides and acyl chlorides to form N-alkylated and N-acylated products, respectively.

The pyridine ring itself contains a basic nitrogen atom within the aromatic system, which can be protonated or react with Lewis acids. wikipedia.org However, the exocyclic amino group significantly influences the ring's reactivity towards electrophilic aromatic substitution. As an activating group, it directs incoming electrophiles, although the electronegativity of the ring nitrogen makes the pyridine nucleus generally less reactive than benzene towards such substitutions. wikipedia.org The amino group's presence is often crucial for the biological activity of aminopyridine derivatives, as it can interact with enzymes and receptors. rsc.org

The carbonitrile (-C≡N) group is a versatile functional group that can be transformed into other functionalities or used to construct new ring systems. It can be hydrolyzed to a carboxamide or a carboxylic acid, or reduced to an aminomethyl group.

More significantly, the carbonitrile group, in conjunction with the adjacent amino group, is a powerful precursor for building fused heterocyclic systems. This is a common strategy in medicinal chemistry for creating complex polycyclic scaffolds. For instance, aminopyridine carbonitriles can react with various reagents to form fused pyrimidines, thiazoles, or other heterocyclic rings. A documented example involves the reaction of a substituted aminocarbonitrile on a thieno[2,3-b]pyridine (B153569) core with 2-chloroacetamides to synthesize more complex, fused derivatives. mdpi.com This demonstrates the utility of the carbonitrile group as a key building block for further molecular elaboration.

Table 2: Reactivity of Functional Groups

| Functional Group | Reaction Type | Product Type(s) |

|---|---|---|

| Amino (-NH₂) | Nucleophilic Substitution | N-Alkylated, N-Acylated derivatives |

| Electrophilic Aromatic Substitution | Ring-substituted derivatives | |

| Carbonitrile (-CN) | Hydrolysis | Carboxamides, Carboxylic acids |

| Reduction | Amines |

Charge Transfer Complexation and Electron Donor Properties

This compound, and its related compound 5-amino-2-methoxypyridine (B105479) (5AMPy), exhibit significant electron-donating properties, making them subjects of interest in the study of charge transfer (CT) complexes. These complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in the formation of a new molecular entity with a characteristic absorption band in the visible or ultraviolet spectrum.

Research has demonstrated that 5-amino-2-methoxypyridine acts as an effective electron donor in the formation of charge transfer complexes with various electron acceptors. One notable example is its interaction with 3,6-dichloro-2,5-dihydroxy-p-benzoquinone, also known as chloranilic acid (H₂CA), a well-known electron acceptor. The formation of a distinct pink-colored solution upon mixing 5AMPy and H₂CA provides clear evidence of the formation of a charge transfer complex. tandfonline.com

The electron-donating capacity of 5AMPy is attributed to the presence of both an amino (-NH₂) and a methoxy (-OCH₃) group on the pyridine ring. These groups increase the electron density of the molecule, facilitating the transfer of charge to an acceptor molecule. The stoichiometry of the complex formed between 5AMPy and chloranilic acid in solution has been determined to be 1:1. tandfonline.comresearchgate.net However, when the complex is synthesized in a solid state, a 2:1 donor-to-acceptor ratio has been observed. tandfonline.com These interactions have been studied in various polar solvents, including ethanol, methanol (B129727), and acetonitrile, indicating the influence of the solvent environment on the complexation process. tandfonline.com

Spectrophotometry is a primary tool for the characterization of charge transfer complexes. The appearance of a new absorption band, distinct from those of the individual donor and acceptor molecules, is a hallmark of complex formation. For the 5AMPy-chloranilic acid complex, this new band appears in the visible region of the spectrum. tandfonline.com

Several spectrophotometric methods are employed to determine the key parameters of these complexes:

Job's Method of Continuous Variations: This method is used to determine the stoichiometry of the charge transfer complex in solution. By systematically varying the mole fractions of the donor and acceptor while keeping the total molar concentration constant, the stoichiometry can be identified from the mole fraction at which the absorbance of the CT band is maximal. For the complex of 5AMPy with chloranilic acid, this method has confirmed a 1:1 stoichiometry in various solvents. tandfonline.com

Benesi-Hildebrand Equation: This equation is a well-established method for determining the formation constant (KCT) and the molar absorptivity (ε) of the charge transfer complex. The equation relates the absorbance of the complex to the concentrations of the donor and acceptor. By plotting the appropriate variables, a linear relationship is obtained, from which KCT and ε can be calculated from the slope and intercept. The application of the Benesi-Hildebrand equation to the 5AMPy-chloranilic acid system has yielded high values for both the formation constant and molar absorptivity, indicating the formation of a stable complex. tandfonline.com

The following table summarizes the key parameters for the charge transfer complex between 5-amino-2-methoxypyridine and chloranilic acid in different solvents:

| Parameter | Ethanol | Methanol | Acetonitrile |

| Stoichiometry (in solution) | 1:1 | 1:1 | 1:1 |

| Stoichiometry (solid state) | 2:1 | - | - |

Data for the solid state is based on elemental and spectroscopic analysis.

Derivatization and Heterocyclic Fusion Strategies

Synthesis of Substituted 2-Methoxypyridine-3-carbonitrile Analogues

Modification of the parent 5-Amino-2-methoxypyridine-3-carbonitrile structure through the introduction of new substituents is a primary strategy for fine-tuning its chemical properties. These substitutions can alter the molecule's steric and electronic profile, leading to the development of new derivatives with tailored characteristics.

The introduction of aryl groups onto the aminopyridine core can significantly impact its properties. While direct C-H arylation can be challenging, the nucleophilic nature of the 5-amino group provides a convenient handle for N-arylation. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is applicable to the arylation of amino-heterocycles. mdpi.comresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an amino compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For this compound, this strategy would involve its reaction with various aryl halides (e.g., aryl bromides or chlorides) to yield 5-(arylamino)-2-methoxypyridine-3-carbonitrile derivatives. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov The reaction conditions, such as the choice of base (e.g., sodium tert-butoxide, potassium carbonate) and solvent (e.g., toluene, dioxane), must be optimized for each specific substrate combination. nih.gov This approach allows for the synthesis of a diverse library of N-aryl derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Aryl Halide | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | 5-(Arylamino)-2-methoxypyridine-3-carbonitrile |

| 5-Amino-1,2,3-triazoles | (Het)aryl Halides | [(THP-Dipp)Pd(cinn)Cl] | 5-(Het)arylamino-1,2,3-triazoles |

| Primary Amines | Aryl Halides | GPhos ligand, Palladium catalyst | N-Aryl Amines |

The introduction of additional alkoxy groups or halogen atoms onto the pyridine (B92270) ring can further modulate the electronic properties of the molecule.

Halogenation: The regioselectivity of electrophilic halogenation on the pyridine ring is directed by the existing substituents. The powerful activating effects of the amino and methoxy (B1213986) groups would direct incoming electrophiles primarily to the C4 and C6 positions. However, steric hindrance from the adjacent groups might influence the outcome. Methods for the selective halogenation of pyridines include the use of N-halosuccinimides (NCS, NBS, NIS) or specifically designed phosphine reagents. nih.gov A ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has also been developed for the 3-selective halogenation of pyridines. chemrxiv.org

Alkoxylation: The introduction of new alkoxy groups is typically achieved through nucleophilic aromatic substitution (SNAr) on a pre-halogenated pyridine ring. ntu.edu.sg For instance, if a halogen atom is introduced at the C4 or C6 position of the this compound core, it can be subsequently displaced by an alkoxide (e.g., sodium methoxide (B1231860), sodium ethoxide) to yield the corresponding dialkoxy derivative. This two-step process of halogenation followed by nucleophilic substitution is a common and effective strategy for synthesizing polysubstituted pyridines.

| Starting Material | Reagent(s) | Product Type |

| 2-Substituted Pyridine | Phosphine-based chlorinating agent | 6-Chloro-2-substituted pyridine |

| Pyridine | NTf-pyridinium salt formation, Halogenating agent (NCS/NBS), Ring-closing | 3-Halopyridine |

| 3-Methoxypyridine | Amine, NaH, LiI | 3-Aminopyridine derivative |

Annulation and Fusion with Other Heterocyclic Ring Systems

Fusing additional heterocyclic rings onto the this compound framework leads to the creation of polycyclic systems with unique structural and electronic features. The amino and nitrile groups are particularly useful for constructing fused rings through intramolecular cyclization reactions.

The synthesis of thieno[2,3-b]pyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, can be achieved through several established methods. A highly effective approach is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile or a cyano-ester. researchgate.netresearchgate.net

A plausible synthetic route starting from this compound would first require the conversion of the 2-methoxy group into a 2-thioxo (thione) group. This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting 5-amino-2-thioxo-1,2-dihydropyridine-3-carbonitrile can then be S-alkylated at the sulfur atom with an α-haloacetonitrile (e.g., chloroacetonitrile). The intermediate, a 2-(cyanomethylthio)nicotinonitrile derivative, possesses the necessary functionalities for the base-catalyzed Thorpe-Ziegler cyclization. Treatment with a base like sodium ethoxide would induce an intramolecular attack of the carbanion generated from the cyanomethyl group onto the nitrile at the C3 position, followed by tautomerization to yield the desired 3-aminothieno[2,3-b]pyridine derivative. abertay.ac.uk

| Precursor | Key Reaction | Fused System |

| 2-(Cyanomethylthio)nicotinonitrile derivative | Thorpe-Ziegler Cyclization | 3-Aminothieno[2,3-b]pyridine |

| 3-Cyanopyridine-2(1H)-thione | S-alkylation followed by cyclization | 3-Aminothieno[2,3-b]pyridine derivatives |

The construction of the furo[2,3-b]pyridine (B1315467) skeleton often involves the intramolecular cyclization of a suitably substituted pyridine precursor. nih.govresearchgate.net One of the most common strategies involves a nucleophilic aromatic substitution on a 2-halopyridine with a reagent like ethyl 2-hydroxyacetate, followed by cyclization. nih.gov

To adapt this strategy to this compound, one would first need to convert the starting material into a derivative suitable for cyclization. For example, the 5-amino group could be reacted with a reagent that introduces a side chain containing an activated methylene (B1212753) group and an oxygen atom. For instance, reaction with an α-haloketone could lead to an N-alkylated intermediate. Subsequent base- or acid-catalyzed cyclization of this intermediate, where the enolate or enol attacks the C4 position of the pyridine ring, could potentially lead to the formation of a fused dihydrofuran ring, which could then be oxidized to the aromatic furo[2,3-b]pyridine system. researchgate.netnih.gov

| Precursor | Key Reaction | Fused System |

| 2,5-Dichloronicotinic acid | SNAr with ethyl 2-hydroxyacetate, cyclization | Furo[2,3-b]pyridine |

| 3-Cyano-(2H)-pyridone | Ring cyclization with sodium methoxide | Furo[2,3-b]pyridine |

The synthesis of pyrano[3,2-c]pyridines often relies on multicomponent reactions where the pyran ring is constructed onto a pre-existing pyridine ring. africanjournalofbiomedicalresearch.comresearchgate.net A common approach involves the reaction of a 4-hydroxypyridin-2-one with an aldehyde and an active methylene compound like malononitrile (B47326). researchgate.net

Adapting this chemistry to start from this compound would require significant functional group transformations. A hypothetical route could involve the reaction of the 5-amino group in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting adduct could then undergo an intramolecular cyclization between a suitable position on the pyridine ring and the carbonyl group of the newly introduced side chain to form the pyran ring. The success of such a strategy would heavily depend on the reactivity of the pyridine ring and the ability to control the regioselectivity of the cyclization step. nih.gov

| Precursors | Key Reaction | Fused System |

| 4-Hydroxypyridin-2-one, Aldehyde, Malononitrile | One-pot multicomponent condensation | Pyrano[3,2-c]pyridine |

| 2,4-Dihydroxy-1-methylquinoline, Malononitrile, Aromatic Aldehyde | Base-catalyzed Knoevenagel condensation, Michael addition, cyclization | Pyrano[3,2-c]quinoline |

| Barbituric acid, Malononitrile, Aromatic Aldehyde | Three-component condensation | Pyrano[2,3-d]pyrimidine dione |

Structure-Activity Relationship (SAR) Approaches in Compound Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. nih.gov For derivatives of the this compound scaffold, SAR analyses focus on understanding the impact of modifying its substituents on chemical properties and interactions with biological targets.

The chemical reactivity of derivatives is directly influenced by the electronic properties of the substituents on the pyridine and any appended rings. The inherent features of the this compound scaffold—the electron-donating amino and methoxy groups and the electron-withdrawing cyano group—create a specific electronic environment that governs its reactivity in synthetic transformations.

In a study on pyrimidine-5-carbonitriles, which share the cyanopyrimidine feature, modifications at the C-2 position with various sulfonamide phenyl moieties or benzoazole derivatives were shown to be critical for their inhibitory activity against the COX-2 enzyme. nih.gov This highlights a general principle: the reactivity of the core heterocycle and its ability to participate in binding interactions can be finely tuned by distal modifications. The choice of linker, such as a methylene amino linker versus direct attachment of a sulfonamide, also dictates the spatial arrangement and flexibility of the molecule, thereby affecting its chemical and biological profile. nih.gov

The ultimate goal of derivatization is often to optimize the binding of a molecule to a specific biological target, such as an enzyme or receptor, to elicit a desired therapeutic effect. SAR studies provide the guiding principles for this optimization.

Impact of Key Functional Groups: General SAR studies on pyridine derivatives have shown that the presence and position of specific functional groups are critical for biological activity. nih.gov

Methoxy (-OCH₃) Groups: The methoxy group on the this compound scaffold is known to influence antiproliferative activity. Increasing the number of methoxy substituents on a pyridine ring has been correlated with increased activity (lower IC₅₀ values). nih.gov

Amino (-NH₂) Groups: The amino group is not only a key synthetic handle but also a potential hydrogen bond donor, which can be critical for target binding. Its effect can be complex; in some derivatives, the introduction of an NH₂ group can have an inverse effect on activity depending on its proximity to other ring structures. nih.gov

Fine-Tuning through Peripheral Modifications: In the development of thieno[2,3-b]pyridine (B153569) derivatives as anti-proliferative agents, SAR studies revealed several key design principles:

Linker Modification: The tether at the 5-position of the thieno[2,3-b]pyridine core was found to be important. A comparison between compounds with a benzoyl (ketone) linker and those with a secondary benzyl (B1604629) alcohol linker showed that the alcohol functionality led to improved efficacy. This suggests that the hydrogen-bonding capability and conformational flexibility of the alcohol are preferred for interaction with the biological target, postulated to be phosphoinositide phospholipase C (PI-PLC). mdpi.com

Aryl Substituents: The substitution pattern on the 2-arylcarboxamide ring was identified as crucial for maximizing activity. Specifically, derivatives with a 2-methyl-3-halogen substitution pattern on this phenyl ring were among the most potent compounds, achieving IC₅₀ concentrations in the nanomolar range. mdpi.com This indicates that specific steric and electronic interactions in the binding pocket are essential for high-affinity binding.

These findings are summarized in the table below, which illustrates the impact of specific structural modifications on the anti-proliferative activity of thieno[2,3-b]pyridine analogues against the HCT116 cancer cell line.

| Compound Series | Modification | Observed Activity Trend | Inferred SAR Principle |

| Thieno[2,3-b]pyridines | Replacement of a benzoyl linker with a secondary benzyl alcohol linker. | Compounds with the alcohol functionality showed improved anti-proliferative efficacy. mdpi.com | The hydrogen-bonding capacity and conformational flexibility of the alcohol group are likely beneficial for target interaction. |

| Thieno[2,3-b]pyridines | Introduction of substituents on the 2-arylcarboxamide ring. | A 2-methyl-3-halogen substitution pattern was found to maximize potency. mdpi.com | Specific steric bulk and electronic properties are required in this region to optimize binding to the target. |

| General Pyridines | Addition of -OCH₃ groups to the pyridine ring. | Increasing the number of methoxy groups correlates with decreased IC₅₀ values (increased activity). nih.gov | Methoxy groups may enhance binding affinity or improve pharmacokinetic properties. |

These examples underscore the core principles of modern drug design, where a central scaffold like this compound is systematically modified to probe and optimize interactions with a biological target, ultimately leading to the development of more potent and selective therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms can be established.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Techniques

One-dimensional NMR provides foundational information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H-NMR (Proton NMR): The proton NMR spectrum of 5-Amino-2-methoxypyridine-3-carbonitrile is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons.

Aromatic Protons: The pyridine (B92270) ring contains two protons at positions 4 and 6. These protons are in different chemical environments and are expected to appear as two distinct doublets in the aromatic region of the spectrum. The proton at C6 (H6) would likely be downfield due to the influence of the ring nitrogen, while the proton at C4 (H4) would be upfield.

Amino (-NH₂) Protons: The protons of the C5-amino group would typically appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature.

Methoxy (-OCH₃) Protons: The three protons of the C2-methoxy group are chemically equivalent and would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C-NMR (Carbon NMR): The proton-decoupled ¹³C-NMR spectrum would display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (amino, methoxy, and nitrile groups).

Aromatic Carbons: The five carbons of the pyridine ring (C2, C3, C4, C5, C6) will have characteristic shifts. C2, being attached to both the nitrogen and the electronegative methoxy group, is expected to be significantly downfield. C3 (attached to the nitrile) and C5 (attached to the amino group) will also have their shifts influenced by these groups.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region of the spectrum, generally between 115 and 125 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear as a single peak in the aliphatic region, typically around 55-60 ppm.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Analysis

2D-NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. A key expected correlation would be a cross-peak between the aromatic protons H4 and H6, confirming their scalar coupling and proximity within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be expected to show correlations between H4 and C4, H6 and C6, and the methoxy protons and the methoxy carbon. This provides definitive assignment for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the molecular fragments. Key expected correlations would include:

The methoxy protons (-OCH₃) to the C2 carbon.

The H4 proton to C2, C3, C5, and C6.

The H6 proton to C2, C4, and C5.

The amino protons to C4, C5, and C6. These correlations would unambiguously confirm the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HMRS)

ESI-HMRS is a soft ionization technique that allows for highly accurate mass determination of the molecular ion, typically as a protonated species [M+H]⁺. For this compound (C₇H₇N₃O), the monoisotopic mass is 149.0589 Da. uni.lu ESI-HMRS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 150.0662. uni.lu The high resolution of this technique allows for the experimental mass to be determined with enough accuracy (typically to four decimal places) to confirm the elemental composition (C₇H₈N₃O⁺) and rule out other potential structures with the same nominal mass. Predicted values for other adducts, such as the sodium adduct [M+Na]⁺, are also calculated to aid in spectral interpretation. uni.lu

Postsource Decay (PSD) Analysis for Oligosaccharide Derivatives

Postsource Decay (PSD) is a specialized fragmentation technique used in conjunction with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. It is primarily employed for the structural sequencing of large biomolecules, particularly peptides and oligosaccharides. This method analyzes the fragmentation of metastable ions in the flight tube, providing valuable data on the sequence of monomer units. This technique is not applicable to the structural analysis of a small, stable molecule like this compound.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations appear around 3444 and 3335 cm⁻¹. researchgate.net

N-H Stretching: The amino (-NH₂) group should exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and sharp absorption band that is expected in the 2210-2260 cm⁻¹ region. This is often a clear diagnostic peak.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O bond of the methoxy group should produce a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

No experimental X-ray crystallography data for this compound has been reported in the reviewed scientific literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intermolecular packing interactions is not available.

Electronic Spectroscopy: UV-Visible for Electronic Transitions and Complexation

There are no available UV-Visible spectroscopic studies for this compound in the public domain. As a result, data on its electronic absorption maxima (λmax), molar absorptivity coefficients, and the nature of its electronic transitions, as well as its behavior in complexation studies, could not be obtained.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) has become a popular method for studying substituted pyridines and related heterocyclic systems due to its favorable balance of accuracy and computational cost. The B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has been successfully used to obtain the electronic structure and vibrational characteristics of molecules with a 5-amino-2-methoxypyridine (B105479) core. researchgate.net For instance, DFT calculations at the B3LYP level have been used to investigate the molecular structure and vibrational frequencies of various aminopyridine derivatives, showing good agreement with experimental data. researchgate.netresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock approximation. These methods are computationally more demanding but can provide more accurate results for systems where electron correlation is significant. The MP2 method has been applied alongside DFT to predict the structural and vibrational properties of related aminopyrimidine carbonitriles, allowing for a comparative assessment of theoretical approaches. elsevierpure.com

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set is a critical consideration.

Pople-style basis sets are widely used. For example, the 6-31G** (also written as 6-31G(d,p)) basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe the anisotropy of the electron distribution. A more flexible and extensive basis set is the 6-311++G(d,p), which includes diffuse functions (++) on both heavy and hydrogen atoms, making it suitable for describing systems with anionic character or weak intermolecular interactions. researchgate.netresearchgate.net For specific applications, such as calculating hyperfine coupling constants, specialized basis sets like EPR-II and EPR-III have been developed and optimized. gaussian.com

The choice of basis set must be paired with an appropriate level of theory to ensure reliable predictions. The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a common and robust approach for geometry optimization and frequency calculations of organic molecules like substituted aminopyridines. researchgate.netresearchgate.net

Table 1: Common Basis Sets Used in Quantum Chemical Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set, low computational cost. | Initial, low-level calculations. gaussian.com |

| 6-31G(d,p) | Split-valence basis set with d-polarization functions on heavy atoms and p-polarization functions on hydrogens. | Geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse functions and polarization functions. | High-accuracy energy calculations, systems with delocalized electrons. researchgate.netresearchgate.net |

| DGDZVP | Double-zeta valence polarization basis set. | Used in DGauss calculations. gaussian.com |

| EPR-II / EPR-III | Basis sets optimized for calculating hyperfine coupling constants with DFT methods. | Electron Paramagnetic Resonance (EPR) property calculations. gaussian.com |

Molecular Modeling of Intermolecular Interactions and Complexation

The amino and cyano groups, along with the pyridine (B92270) nitrogen of 5-Amino-2-methoxypyridine-3-carbonitrile, are capable of forming various intermolecular interactions, particularly hydrogen bonds. These interactions are crucial in determining the compound's crystal packing, physical properties, and interactions with biological targets.

Molecular modeling can elucidate the nature and strength of these interactions. For example, studies on a derivative, 5-amino-2-methoxypyridine ester amide of squaric acid, revealed the presence of intermolecular N-H···O=C hydrogen bonds in its crystal structure at room temperature. researchgate.net At higher temperatures, a phase transition occurs, leading to the formation of different intermolecular N-H···N interactions. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to confirm and quantify hydrogen bonding interactions and intramolecular charge transfer within such molecules. researchgate.net

Furthermore, the pyridine nitrogen and amino group can act as ligands for metal ions. Potentiometric studies on the related compound 2-aminopyridine have demonstrated its ability to form stable complexes with various transition metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. Computational modeling could be employed to investigate the geometry, stability, and electronic structure of similar potential complexes involving this compound.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational frequencies can be calculated using DFT methods, typically B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and method limitations, can be compared with experimental IR and Raman spectra to provide a detailed assignment of vibrational modes. researchgate.netelsevierpure.com This allows for the confident identification of characteristic vibrations such as N-H stretching of the amino group, C≡N stretching of the nitrile group, and various pyridine ring modes.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental data to aid in structure elucidation and assignment of resonances. High correlation coefficients between calculated and experimental shifts indicate the accuracy of the computational model. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in the predictive design of new molecules with desired properties.

The QSAR methodology involves several key steps:

Data Set Preparation: A collection of molecules with known activities (e.g., inhibitory concentrations) is assembled.

Descriptor Calculation: Numerical descriptors representing various aspects of the molecular structure (e.g., topological, electronic, physicochemical) are calculated for each molecule. mdpi.com

Feature Selection: Statistical methods are used to select the most relevant descriptors that correlate with the observed biological activity. mdpi.com

Model Generation: A mathematical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is built to relate the selected descriptors to the activity.

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a compound like this compound, QSAR models could be developed to predict its potential as, for example, an adenosine A₁ receptor agonist, based on data from structurally related amino-3,5-dicyanopyridines. nih.gov Such models serve as valuable in silico tools for screening virtual libraries and prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com

Solvation Models and Theoretical Analysis of Solvent Effects on Reaction Regioselectivity

The chemical behavior and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical solvation models are used to account for these effects in quantum chemical calculations.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), are a common and efficient approach. researchgate.net In PCM, the solvent is represented as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This method is effective for calculating the bulk electrostatic effects of the solvent on the solute's geometry, energy, and properties.

Explicit Solvation Models involve including a finite number of individual solvent molecules around the solute. While computationally more intensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction mechanisms and regioselectivity.

For reactions involving this compound, these models can be used to analyze how different solvents might stabilize transition states or intermediates, thereby influencing the reaction pathway and the preferred site of chemical attack (regioselectivity). For example, by calculating reaction energy profiles in different solvents, one can predict how the solvent choice might favor one product isomer over another.

Applications of 5 Amino 2 Methoxypyridine 3 Carbonitrile in Diverse Chemical Fields

Utilization as a Core Building Block in Complex Organic Synthesis

The strategic positioning of reactive sites in 5-Amino-2-methoxypyridine-3-carbonitrile makes it a valuable starting material for constructing a variety of heterocyclic compounds. The amino group and the nitrile group, in particular, offer pathways for cyclization reactions to form fused ring systems.

Azaheterocycles, which are heterocyclic compounds containing at least one nitrogen atom, are a cornerstone of medicinal chemistry and materials science. This compound serves as a key precursor for a class of azaheterocycles known as thieno[2,3-b]pyridines. These bicyclic systems are formed through reactions that typically involve the amino and nitrile functionalities of the pyridine (B92270) ring.

The synthesis often proceeds by reacting the aminonitrile with a sulfur-containing reagent. For instance, similar aminopyridine-carbonitriles are known to react with reagents like 2-cyanothioacetamide (B47340) in the presence of a base. mdpi.com This type of reaction, known as the Gewald reaction or a related cyclization, leads to the formation of a thiophene (B33073) ring fused to the initial pyridine ring, resulting in the thieno[2,3-b]pyridine (B153569) scaffold. The amino group at position 5 of the starting material becomes the 3-amino group of the resulting thieno[2,3-b]pyridine. This transformation is a critical step in creating complex molecules with potential biological activity. mdpi.com

Building upon its role as a precursor for bicyclic systems, this compound is also an intermediate in the creation of more elaborate fused polycyclic systems. The thieno[2,3-b]pyridine derivatives synthesized from it can undergo further cyclization reactions to form tricyclic and tetracyclic structures, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines.

For example, a 3-aminothieno[2,3-b]pyridine-2-carbonitrile, which can be derived from the parent aminopyridine, can react with formamide (B127407) or triethyl orthoformate. sigmaaldrich.com This reaction builds a pyrimidine (B1678525) ring onto the thieno[2,3-b]pyridine core, yielding a fused polycyclic system. These multi-ring structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The initial structure of this compound provides the essential framework upon which these additional rings are constructed.

| Precursor | Reagent(s) | Resulting Fused System |

| Aminopyridine Carbonitrile Derivative | Chloroacetamide / Sodium Ethoxide | Thieno[2,3-b]pyridine |

| 3-Aminothieno[2,3-b]pyridine Derivative | Formamide | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |

| Aminopyrimidine Derivative | Diethyl Malonate / Sodium Ethoxide | Pyrido[2,3-d]pyrimidine (B1209978) |

Contributions to Advanced Materials Science Research

The application of pyridine derivatives extends beyond pharmaceuticals into the realm of materials science, where their electronic and structural properties are exploited to create novel functional materials.

Derivatives of aminopyridines are being investigated for their potential in optoelectronics, particularly for their nonlinear optical (NLO) properties. These properties are crucial for applications in communication technology and optical data processing. A study on a squaric acid derivative of the related compound, 5-amino-2-methoxypyridine (B105479), revealed significant second-order NLO properties. researchgate.net

The synthesized crystal, 5-amino-2-methoxypyridin ester amide of squaric acid ethyl ester, was found to have a large powder second-harmonic generation (SHG) efficiency, measured to be 609 times that of urea, a standard reference material for NLO studies. researchgate.net This high efficiency is attributed to the specific molecular arrangement and intermolecular hydrogen bonds in the crystal lattice. researchgate.net Theoretical calculations on related 2-N-phenylamino-methyl-nitro-pyridine isomers show that the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical for their optical properties. The HOMO is typically scattered over the amine group and pyridine ring, while the LUMO is concentrated on other parts of the molecule, enabling charge-transfer transitions that are key to NLO activity. nih.gov Such findings suggest that derivatives of this compound could be promising candidates for new NLO materials.

Nonlinear Optical (NLO) Properties of a 5-Amino-2-methoxypyridine Derivative

| Compound | Property | Result | Reference |

|---|

The ability to form stable, ordered structures through intermolecular interactions like hydrogen bonding makes aminopyridine derivatives suitable for the development of novel materials. The aforementioned squaric acid derivative of 5-amino-2-methoxypyridine forms an infinite pseudo-layered structure through N-H···O=C hydrogen bonds. researchgate.net This self-assembly into organized supramolecular structures is a key principle in crystal engineering and the design of functional organic materials.

Furthermore, pyridine-derived compounds are explored for incorporation into polymers to enhance properties like thermal stability and mechanical strength. Recent research has also highlighted the use of pyridine-derived dyes in the development of smart materials, such as in packaging films where they can act as sensors. nih.gov The structural features of this compound make it a candidate for designing new monomers that could be polymerized to create advanced materials with tailored optical, electrical, or thermal properties.

Research in Agrochemical Development

The fused heterocyclic systems derived from this compound are actively being researched for their potential applications in agriculture as pesticides.

Thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, both of which can be synthesized using aminopyridine-carbonitrile precursors, have shown promise as active ingredients in agrochemicals. Research has demonstrated that certain derivatives of these heterocyclic systems exhibit significant insecticidal and herbicidal activity.

For example, various newly synthesized thieno[2,3-b]pyridine derivatives have been evaluated for their insecticidal activity against the cotton aphid, Aphis gossypii. nih.govnih.govacs.org Several of these compounds showed promising results, affecting the nymphs and adults of the pest. nih.govnih.govacs.org Similarly, a series of novel pyrido[2,3-d]pyrimidine derivatives were designed and tested for their herbicidal properties against various plant species. mdpi.comnih.gov The results indicated that many of these compounds possessed good herbicidal activity, particularly against monocotyledonous plants like bentgrass. mdpi.comnih.gov

The role of this compound in this context is that of a foundational building block. It enables the efficient synthesis of the core heterocyclic scaffolds that are then further functionalized to optimize their biological activity against specific agricultural pests and weeds.

Reported Agrochemical Activity of Derived Heterocyclic Systems

| Heterocyclic System | Type of Activity | Target Organism (Example) |

|---|---|---|

| Thieno[2,3-b]pyridines | Insecticidal | Aphis gossypii (Cotton Aphid) nih.govnih.govacs.org |

Application as Molecular Probes in Biochemical Assays

The inherent fluorescent properties of the 2-amino-3-cyanopyridine (B104079) scaffold, a core structure within this compound, have positioned this class of compounds as promising candidates for the development of molecular probes for biochemical assays. While direct applications of this compound as a molecular probe are not extensively documented in publicly available research, the broader class of 2-amino-3-cyanopyridine derivatives has been the subject of significant investigation for their utility in fluorescence-based detection and imaging. These derivatives are valued for their sensitivity to the local microenvironment, which can be harnessed to report on biological events and changes.

The fundamental principle behind the use of these compounds as molecular probes lies in their electronic structure. The aminopyridine core acts as an electron-donating group, while the nitrile group is electron-withdrawing. This intramolecular charge transfer (ICT) character is sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. In biochemical assays, this property can be exploited to detect changes in the hydrophobicity of a protein's active site upon ligand binding or to monitor enzymatic reactions that alter the local environment.

Research into 2-amino-3-cyanopyridine derivatives has demonstrated their potential in various biochemical contexts. For instance, specifically designed derivatives have been synthesized to act as fluorescent sensors for the detection of nitric oxide donors. In such systems, the interaction between the analyte and the fluorophore results in a measurable change in fluorescence intensity, often through a quenching mechanism. This allows for the quantification of the target molecule in a given sample.

Furthermore, the versatility of the 2-amino-3-cyanopyridine structure allows for chemical modifications to tune its photophysical properties and to introduce specific functionalities for targeted applications. For example, reactive groups can be incorporated into the molecule to enable covalent labeling of biomolecules, such as proteins or nucleic acids. This allows for the tracking and visualization of these biomolecules within complex biological systems. The development of "click-and-probing" applications with aminopyridine scaffolds highlights the potential for creating bioorthogonally activated probes that only become fluorescent upon reaction with a specific target, thereby minimizing background signal and enhancing sensitivity. mdpi.com

While specific data on probes derived directly from this compound is limited, the photophysical properties of analogous 2-amino-3-cyanopyridine derivatives provide insight into their potential performance as molecular probes. The following interactive table summarizes typical photophysical data for a selection of fluorescent 2-amino-3-cyanopyridine derivatives, illustrating the range of absorption and emission wavelengths achievable with this class of compounds.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Chloroform | 270 | 480 | 0.31 |

| Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Chloroform | 270 | 480 | - |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | Chloroform | 270 | 480 | 0.01 |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Chloroform | 270 | 480 | 0.30 |

Data sourced from studies on various 2-amino-3-cyanopyridine derivatives. mdpi.com The specific substitution patterns on the pyridine ring significantly influence the photophysical properties.

The ongoing research into 2-amino-3-cyanopyridine derivatives suggests a promising future for compounds like this compound in the development of novel molecular probes for a wide array of biochemical assays, including enzyme activity studies, receptor-ligand binding assays, and cellular imaging.

Future Research Trajectories and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-Amino-2-methoxypyridine-3-carbonitrile, future research will likely focus on moving beyond conventional synthetic methods towards more sustainable practices. Key areas of investigation will include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. herts.ac.uk Exploring microwave-assisted protocols for the multi-component synthesis of this compound could lead to more rapid and efficient production.

Green Catalysts and Solvents: The use of eco-friendly catalysts and solvents is a critical aspect of green chemistry. Future synthetic routes could employ novel, reusable catalysts to minimize waste and environmental impact. nih.govfrontiersin.org The exploration of aqueous micellar mediated conditions is another promising avenue for sustainable synthesis. researchgate.net

One-Pot Reactions: Multi-component, one-pot reactions offer a streamlined approach to synthesizing complex molecules, reducing the need for intermediate purification steps and minimizing solvent usage. nih.govnih.gov Designing a one-pot synthesis for this compound would be a significant step towards a more atom-economical process.

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields |

| Green Catalysis | Reduced environmental impact, catalyst reusability |

| One-Pot Reactions | Increased efficiency, reduced waste |

In-Depth Elucidation of Complex Mechanistic Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. For this compound, future research should aim to unravel the intricate mechanistic details of its formation and subsequent reactions. This could involve:

Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques and kinetic analysis to identify reaction intermediates and transition states.

Computational Modeling: Using quantum chemical calculations to model reaction pathways and gain insights into the underlying electronic and steric factors that govern reactivity. nih.gov Mechanistic investigations into similar multi-component syntheses of pyridine-3,5-dicarbonitriles have already established defined reaction pathways, including the role of aerobic oxidation. herts.ac.uk

Discovery of Novel Derivatization and Functionalization Reactions

The functional groups of this compound—the amino, methoxy (B1213986), and carbonitrile moieties—offer multiple handles for chemical modification. Future research will undoubtedly focus on exploring novel derivatization and functionalization reactions to create a diverse library of new compounds with potentially valuable properties. Key areas for exploration include:

Reactions of the Amino Group: The amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce new substituents. researchgate.net

Transformations of the Carbonitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form new heterocyclic rings.

Modification of the Pyridine Ring: While challenging, direct functionalization of the pyridine ring through electrophilic or nucleophilic substitution could provide access to novel analogues.

| Functional Group | Potential Reactions |

| Amino Group | Acylation, Alkylation, Coupling Reactions |

| Carbonitrile Group | Hydrolysis, Reduction, Cycloaddition |

| Pyridine Ring | Electrophilic/Nucleophilic Substitution |

Advancement of Predictive Computational Tools for Chemical Design

Computational chemistry is an increasingly powerful tool for accelerating the discovery and design of new molecules. For this compound, computational approaches can be leveraged to:

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, stability, and electronic characteristics of novel derivatives. researchgate.net

Simulate Biological Activity: Molecular docking and other computational methods can be used to predict the binding affinity of new derivatives to biological targets, guiding the design of potential therapeutic agents. nih.gov

Guide Synthetic Efforts: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, helping to guide the design of new functionalization strategies. researchgate.netnih.gov

Expansion of Applications into Emerging Interdisciplinary Research Areas

The unique chemical structure of this compound makes it a promising candidate for a wide range of applications in various interdisciplinary fields. Future research should explore its potential in:

Medicinal Chemistry: The aminopyridine scaffold is a common feature in many biologically active compounds. rsc.orgnih.gov Derivatives of this compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. acs.orgnih.gov

Materials Science: Pyridine-based compounds can exhibit interesting optical and electronic properties. mdpi.com The potential of this compound and its derivatives as fluorescent probes or components of organic electronic materials warrants investigation. mdpi.com

Agrochemicals: The pyridine ring is also present in many herbicides and pesticides. Exploring the biological activity of derivatives of this compound in an agricultural context could lead to the development of new crop protection agents.

| Research Area | Potential Application |

| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antimicrobial Agents |

| Materials Science | Fluorescent Probes, Organic Electronics |

| Agrochemicals | Herbicides, Pesticides |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-2-methoxypyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyano-group introduction. For example, analogous pyridine-carbonitrile derivatives are synthesized via condensation of aminopyridine precursors with nitrile sources under controlled temperatures (50–80°C) and inert atmospheres to prevent oxidation . Solvent choice (e.g., DMF or THF) and catalysts (e.g., CuCN) significantly impact yield. Purity is optimized via recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methoxy (-OCH), amino (-NH), and cyano (-CN) groups. Aromatic protons appear as distinct singlets or doublets in δ 6.5–8.5 ppm, while the methoxy group resonates near δ 3.8–4.0 ppm .

- FT-IR : Confirm functional groups via stretching vibrations: -CN (~2200 cm), -NH (~3400 cm), and -OCH (~1250 cm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. Phase annealing in SHELX-90 improves accuracy for larger structures .